molecular formula C18H13BrN2O5 B2645077 4-bromo-N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide CAS No. 324065-09-0

4-bromo-N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide

Cat. No.: B2645077
CAS No.: 324065-09-0
M. Wt: 417.215
InChI Key: GXKBSYFZQQGFER-UHFFFAOYSA-N
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Description

4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a complex organic compound with the molecular formula C18H13BrN2O5. This compound is part of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-bromo-benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products Formed

Scientific Research Applications

4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Shares the chromene core structure but lacks the benzohydrazide moiety.

    4-bromo-2H-chromene-3-carboxylic acid: Similar bromine substitution but different functional groups.

    N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide: Lacks the bromine atom.

Uniqueness

4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is unique due to the presence of both the bromine atom and the benzohydrazide moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

4-Bromo-N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrN3O4C_{17}H_{16}BrN_{3}O_{4}, with a molecular weight of approximately 396.23 g/mol. The compound features a chromene backbone, which is known for its diverse biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Topoisomerase II : Similar compounds have been shown to act as inhibitors of topoisomerase II, which is crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
  • Antioxidant Activity : The presence of methoxy and hydroxyl groups enhances the compound's ability to scavenge free radicals, thus reducing oxidative stress in cells.
  • Antimicrobial Properties : The benzohydrazide moiety has been linked to antimicrobial activity, making it a candidate for further studies in treating infections.

Antiproliferative Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from recent studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)6.2
HCT116 (Colon Cancer)4.5
A549 (Lung Cancer)7.1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

  • Case Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of chromene derivatives, including the target compound, and evaluated their cytotoxicity against MCF-7 cells. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .
  • Antioxidative Study : Another study explored the antioxidative potential of this compound using DPPH radical scavenging assays. The results showed that it effectively reduced DPPH radicals, indicating strong antioxidant properties that may contribute to its anticancer effects by mitigating oxidative stress .

Properties

IUPAC Name

N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O5/c1-25-14-4-2-3-11-9-13(18(24)26-15(11)14)17(23)21-20-16(22)10-5-7-12(19)8-6-10/h2-9H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKBSYFZQQGFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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